Quinoline N-oxide hydrate
Description
Significance of the Quinoline (B57606) N-Oxide Scaffold in Chemical Sciences
The quinoline framework is recognized as a privileged structure in chemistry, and its N-oxide derivative serves as a pivotal intermediate for accessing a wide array of functionalized quinolines. researchgate.netmdpi.com The introduction of the N-oxide group enhances the reactivity of the quinoline ring, enabling chemical modifications that are otherwise challenging with the parent heterocycle. researchgate.netresearchgate.net This enhanced reactivity has established quinoline N-oxide as a cornerstone in the synthesis of complex molecules for diverse applications. google.com
The quinoline scaffold is a core component of numerous natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and antibacterial properties. mdpi.comnih.gov While the direct natural occurrence of quinoline N-oxides is less common than their parent quinolines, they are crucial synthetic intermediates in the development of bioactive compounds. acs.orgacs.orgnih.gov The N-oxide group can be a key feature in prodrugs or can be used to modulate the pharmacological profile of a drug candidate. acs.orgacs.org The functionalization of quinoline N-oxides allows for the synthesis of derivatives that mimic or are direct precursors to medicinally important molecules. researchgate.netnih.gov For instance, the 2-aminoquinoline (B145021) motif, readily accessible from quinoline N-oxide, is present in several biologically active compounds. nih.gov
Table 1: Examples of Biologically Active Scaffolds Derived from Quinoline N-Oxide
| Scaffold/Derivative | Therapeutic Area | Significance |
| 2-Arylquinolines | Medicinal Chemistry, Functional Materials | Possess significant biological activities; synthesized via functionalization of quinoline N-oxides. researchgate.netresearchgate.net |
| 2-Aminoquinolines | Pharmaceuticals | Important motif in medicinal chemistry, accessible through C2-amination of quinoline N-oxides. nih.gov |
| 8-Arylquinolines | Medicinal Chemistry | Found in various bioactive compounds and can be synthesized through C8-arylation of quinoline N-oxides. acs.org |
| α-Triazolylquinolines | Medicinal Chemistry | Synthesized via deoxygenative C2-heteroarylation of quinoline N-oxides, showing potential biological applications. nih.gov |
Quinoline N-oxides have found extensive use as ligands in the field of organometallic catalysis. mdpi.com The oxygen atom of the N-oxide group can coordinate to a metal center, influencing the catalyst's electronic properties and steric environment. This coordination is instrumental in transition-metal-catalyzed C-H activation reactions, where the N-oxide often acts as a directing group to achieve high regioselectivity. researchgate.netmdpi.comrsc.org Palladium-catalyzed reactions, for example, have been developed for the selective C-H functionalization at the C2 or C8 positions of the quinoline ring, depending on the reaction conditions and ligands used. mdpi.comacs.org These catalytic methods provide efficient pathways to introduce aryl, alkyl, and other functional groups, which are valuable for creating libraries of compounds for drug discovery and other applications. researchgate.netthieme-connect.com
The unique electronic and photophysical properties of the quinoline N-oxide scaffold have led to its application in material chemistry. mdpi.com The N-oxide functionality can significantly alter the fluorescence properties of a molecule. acs.orgsci-hub.se For instance, N-oxidation can increase the fluorescence of quinoline derivatives, a property that has been harnessed to design fluorogenic probes for detecting biologically relevant analytes like hydrogen sulfide (B99878) (H₂S) and formaldehyde. acs.orgsci-hub.se The ability to create "turn-on" fluorescent probes is based on the cleavage of the N-O bond in the presence of a specific analyte, which restores or enhances fluorescence. rsc.org Furthermore, the quinoline N-oxide skeleton has been incorporated into photoelectric materials, where precise single-atom swaps can edit the azaarene core to create novel functional materials. chinesechemsoc.org
Fundamental Role of the N-Oxide Functionality in Chemical Reactivity and Biological Activity
The N-oxide group is not merely a passive structural element; it fundamentally transforms the chemical and biological nature of the quinoline molecule. acs.orgrsc.org This zwitterionic functionality, with a positive charge on the nitrogen and a negative charge on the oxygen, alters the electron distribution within the aromatic system, thereby influencing its reactivity and interactions with biological targets. rsc.org
In organic synthesis, the N-oxide group serves a dual purpose: it acts as an internal oxidizing agent and as a powerful directing group for regioselective functionalization. chemimpex.comresearchgate.net The N-oxide activates the quinoline ring, particularly at the C2 and C8 positions, for nucleophilic attack or metal-catalyzed C-H bond activation. researchgate.netmdpi.com This has enabled a wide range of transformations, including arylation, amination, alkenylation, and halogenation, often with high regioselectivity that is difficult to achieve with unoxidized quinolines. researchgate.netresearchgate.net In many of these reactions, the N-oxide is ultimately removed in a deoxygenation step, making it a "traceless" activating and directing group. researchgate.netnih.gov For example, metal-free methods have been developed for the C8–H functionalization of quinoline N-oxides with ynamides through a Brønsted acid-catalyzed addition, followed by an intramolecular Friedel–Crafts-type reaction. rsc.org
Table 2: Regioselective Functionalization of Quinoline N-Oxides
| Position | Reaction Type | Catalyst/Conditions | Significance |
| C2 | Heteroarylation | Metal- and additive-free, N-sulfonyl-1,2,3-triazoles | Provides efficient, step-economical access to α-triazolylquinolines. nih.gov |
| C2 | Arylation | KMnO₄-mediated radical cross-coupling with arylboronic acids | Offers a direct and selective method for C-H functionalization. researchgate.net |
| C8 | Arylation | Palladium-catalyzed with iodoarenes | Achieves unusual C8 selectivity over the more common C2 functionalization. acs.org |
| C8 | Amidation | Iridium-catalyzed reaction with azide (B81097) compounds | Regioselectively introduces an amide group at the C8 position. google.com |
| C8 | Functionalization | Metal-free with ynamides via Brønsted acid catalysis | Unveils a novel pathway for C8 functionalization through quinolyl enolonium intermediates. rsc.org |
The introduction of an N-oxide functionality significantly modulates the physicochemical properties of a molecule, which in turn affects its biological interactions and pharmacological profile. acs.orgnih.govnih.gov The highly polar N⁺–O⁻ bond increases water solubility and the capacity for hydrogen bonding, which can alter how a drug molecule interacts with its biological target, such as an enzyme or receptor. nih.govacs.org This feature can be used to improve a drug's pharmacokinetic properties. acs.org
The N-oxide group can also confer specific biological activities through its redox reactivity. acs.orgacs.org For instance, many heteroaromatic N-oxides can be enzymatically reduced in vivo, a property exploited in the design of hypoxia-activated prodrugs. nih.govacs.org These compounds are selectively activated in the low-oxygen environment characteristic of solid tumors. nih.gov The N-oxide can also act as a bioisostere for other functional groups, like the carbonyl group, forming critical hydrogen bonds within the active site of an enzyme to enhance inhibitory activity. nih.gov Furthermore, certain N-oxide compounds, such as furoxans, can act as nitric oxide (NO) donors under physiological conditions, which is relevant for cardiovascular applications. nih.gov The modulation of nitric oxide levels is a critical therapeutic strategy, and N-oxide-containing molecules can serve as valuable tools in this context. nih.govmdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64201-64-5 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes for Quinoline (B57606) N-Oxides and Their Derivatives
The direct oxidation of the nitrogen atom in the quinoline ring is the most common method for synthesizing quinoline N-oxides. thieme-connect.de Various methods have been developed to achieve this transformation, ranging from classic peroxide-based systems to advanced catalytic protocols. nih.govthieme-connect.de
Catalytic methods offer significant advantages over stoichiometric oxidations, including improved efficiency, milder reaction conditions, and reduced chemical waste. nih.gov Molybdenum-based catalysts, in particular, have shown considerable promise in this area. nih.govrsc.org
Molybdenum-based catalysts, particularly polyoxometalates (POMs), are effective for the N-oxidation of nitrogen heterocycles using hydrogen peroxide as the terminal oxidant. nih.gov A notable example is the Mo/P catalytic system, which utilizes MoO₃ and H₃PO₄. This system points to a tetranuclear Mo₄P peroxo complex as one of the active catalytic species. nih.gov The utility of this method has been demonstrated in the gram-scale synthesis of various heterocyclic N-oxides, including quinoline N-oxide, with high yields. nih.gov For instance, quinoline N-oxide was successfully prepared on a 10-gram scale using this approach. nih.gov
Another effective catalyst is the Keplerate polyoxomolybdate, {Mo₁₃₂}. rsc.orgresearchgate.net This reusable catalyst facilitates the oxidation of pyridine (B92270) compounds, including quinoline and its derivatives, to their corresponding N-oxides in high yields under mild, room-temperature conditions. rsc.orgresearchgate.netrsc.org The reaction is typically carried out in a mixture of water and ethanol (B145695) with aqueous hydrogen peroxide. rsc.org
| Catalyst System | Substrate | Oxidant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 5 mol% MoO₃–1.25 mol% H₃PO₄ | Quinoline | H₂O₂ | Acetonitrile | 50 °C | High | nih.gov |
| {Mo₁₃₂} (Keplerate) | Quinoline | H₂O₂ (30% aq.) | H₂O / Ethanol | Room Temp (298 K) | High | rsc.orgrsc.org |
Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant for N-oxide formation. nih.gov It can be employed in conjunction with various catalysts or activating agents. In one approach, H₂O₂ is used with glacial acetic acid, which generates peracetic acid in situ. prepchem.comgoogle.com This method can achieve high yields, with one process reporting a 98.8% yield for quinoline N-oxide synthesis without the need for a metal catalyst. google.com The reaction involves dissolving quinoline in glacial acetic acid, followed by the dropwise addition of 10-15% hydrogen peroxide and heating. google.com
Catalytic Wet Peroxide Oxidation (MW-CWPO) enhanced by microwaves is another advanced method. rsc.org While often used for mineralization of pollutants, the underlying oxidation principles are relevant. Studies on MW-CWPO of quinoline highlight the influence of factors like pH and H₂O₂ dosage on oxidation efficiency. rsc.org
| Reagent System | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Peracetic acid (40%) | Quinoline | Stirred for 2 hours | Not specified | prepchem.com |
| H₂O₂ (15%) / Glacial Acetic Acid | Quinoline | Heated to 80 °C for 3 hours | 98.8% | google.com |
| H₂O₂ / Acetic Acid | Quinoline | Microwave irradiation at 180 °C for 40 min | Not specified | acs.org |
meta-Chloroperoxybenzoic acid (m-CPBA) is a common, commercially available, and powerful oxidizing agent for converting amines and N-heterocycles to their corresponding N-oxides. nih.govresearchgate.netwikipedia.org The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (B1671644) or chloroform. nih.gov For example, 7-acetamido-8-benzyloxyquinoline was oxidized to its N-oxide in 82% yield using m-CPBA in 1,2-dichloroethane at room temperature over 48 hours. nih.gov
While effective, m-CPBA has drawbacks, such as the difficulty in removing the m-chlorobenzoic acid byproduct, which can complicate purification and lower isolated yields. thieme-connect.de Compared to some catalytic systems, it can also be less efficient. nih.gov Despite these challenges, its ease of handling and broad applicability make it a staple reagent in organic synthesis for N-oxide formation. thieme-connect.dewikipedia.org The mechanism of epoxidation of alkenes by m-CPBA is a concerted process, and a similar electrophilic attack is involved in N-oxidation. wikipedia.orgmasterorganicchemistry.com
| Substrate | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 7-acetamido-8-benzyloxyquinoline | 1,2-dichloroethane | Room temperature, 48 hours | 82% | nih.gov |
| Generic N-heterocycles | Dichloromethane (DCM) | Controlled temperature | General method | researchgate.net |
Metal-free synthesis offers advantages by avoiding potentially toxic and costly metal catalysts, simplifying product purification. Brønsted acids are a key component in some of these modern, metal-free transformations involving quinoline N-oxides.
Brønsted acids can catalyze reactions where quinoline N-oxides act as reactants, leading to functionalized quinoline derivatives. bohrium.comrsc.org In these transformations, the N-oxide moiety often functions as an internal oxidant. rsc.org
One such protocol is the C2-alkenylation of quinoline N-oxides with alkenes. rsc.org This process is catalyzed by a simple, inexpensive Brønsted acid. The reaction likely proceeds through an initial [3+2] dearomatizing cycloaddition between the N-oxide and the alkene to form an isoxazolidine (B1194047) intermediate. The Brønsted acid then promotes N-O bond cleavage and subsequent dehydration to yield the C2-alkenylated quinoline, with water as the only stoichiometric byproduct. rsc.org
Brønsted acidic ionic liquids have also been used to promote the amidation of quinoline N-oxides with nitriles, resulting in the synthesis of N-acylated 2-aminoquinolines. acs.org This method is noted for its excellent functional group tolerance and 100% atom economy. acs.org Furthermore, Brønsted acids can catalyze multicomponent reactions involving quinoline N-oxides, dialkyl acetylenedicarboxylates, and water to generate diverse nitrogen-containing heteroaromatic compounds. bohrium.com
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|---|
| C2-Alkenylation | Brønsted Acid | Quinoline N-oxide, Alkene | C2-Alkenylated Quinoline | rsc.org |
| Amidation | Brønsted Acidic Ionic Liquid | Quinoline N-oxide, Nitrile | N-acylated 2-aminoquinoline (B145021) | acs.org |
| Multicomponent Reaction | Brønsted Acid | Quinoline N-oxide, Dialkyl acetylenedicarboxylate, Water | 2-substituted indolines, Indoles | bohrium.com |
Metal-Free Synthetic Protocols
Regioselective C-H Functionalization of Quinoline N-Oxides
The N-oxide group in quinoline N-oxides plays a crucial role in directing transition-metal-catalyzed C-H functionalization, enabling high regioselectivity that is otherwise difficult to achieve with parent quinolines.
Palladium-Catalyzed C-H Activation Strategies
Palladium catalysis has been extensively used for the C-H functionalization of quinoline N-oxides, with the regioselectivity being highly dependent on the reaction conditions, ligands, and solvents.
The vast majority of palladium-catalyzed C-H functionalization reactions of quinoline N-oxides are highly selective for the C2 position. nih.govacs.org This selectivity is attributed to the electronic properties and the directing effect of the N-oxide group. The first examples of this type of reaction included the C2 arylation with unactivated benzene (B151609), which demonstrated good regioselectivity. mdpi.com
A seminal method developed by Fagnou and coworkers utilized palladium complexes with sterically demanding phosphine (B1218219) ligands, such as tri-tert-butylphosphine, to achieve C2-arylation with aryl bromides. nih.govacs.org Mechanistic studies initially pointed towards an inner-sphere concerted metalation-deprotonation (CMD) pathway that did not require the pre-coordination of the N-oxide oxygen to the palladium center. nih.govacs.org Since then, a multitude of C2-selective functionalizations have been developed, including the introduction of alkenyl, heteroaryl, and other functional groups. mdpi.comnih.gov For example, Pd-catalyzed C2 alkenylation with acrylates and styrenes proceeds efficiently, often using the N-oxide as an internal oxidant, thus avoiding the need for external oxidizing agents. mdpi.comnih.gov
While C2 functionalization is common, achieving regioselectivity at the C8 position of quinoline N-oxides with palladium catalysis is less frequent and presents a significant synthetic challenge. The proximity of the C8-H bond to the N-oxide group allows for a potential cyclometalation pathway that can direct the catalyst to this position. acs.org
Recent breakthroughs have established reliable methods for palladium-catalyzed C8-selective C-H functionalization. A key factor in diverting the selectivity from the electronically favored C2 position to the C8 position is the choice of solvent. acs.org Specifically, the use of acetic acid as a solvent has been shown to be crucial for promoting C8-selectivity in both arylation and homocoupling reactions. acs.orgrsc.orgrsc.org Mechanistic studies and DFT computations suggest that acetic acid acts as a non-innocent solvent/ligand that facilitates the turnover-limiting cyclopalladation at the C8 position. rsc.orgrsc.org In contrast, when the same reactions are performed in neutral solvents like DMF or dioxane, the C2-functionalized product is predominantly formed. acs.org
A significant advancement in quinoline chemistry is the development of a palladium-catalyzed C-H arylation of quinoline N-oxides that proceeds with high selectivity for the C8 position. nih.govutrgv.edu This reaction typically involves coupling quinoline N-oxides with iodoarenes in the presence of a palladium catalyst, such as Pd(OAc)₂, and using acetic acid as the solvent. acs.orgresearchgate.net The method demonstrates a broad synthetic scope with respect to both the quinoline N-oxide and the aryl iodide, and it tolerates a wide array of functional groups. nih.govacs.orgutrgv.edu The reaction can also be significantly accelerated using microwave irradiation. nih.govutrgv.edu
In an alternative approach, ruthenium(II) catalysis has been explored for the C8 arylation of quinoline N-oxides using arylboronic acids, which notably results in a deoxygenated C8-arylated quinoline product in a single pot. acs.org In contrast, using a rhodium(III) catalyst under similar conditions yields the arylated product while retaining the N-oxide moiety. acs.org
The table below summarizes selected examples of palladium-catalyzed C8-arylation of quinoline N-oxides, highlighting the reaction conditions and yields.
Table 1: Examples of Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides
| Quinoline N-oxide | Aryl Halide/Boronic Acid | Catalyst / Additive | Solvent | Yield (%) | Citation |
|---|---|---|---|---|---|
| Quinoline N-oxide | Iodobenzene | Pd(OAc)₂ / AgOAc | Acetic Acid | 85 | acs.org |
| Quinoline N-oxide | 4-Iodotoluene | Pd(OAc)₂ / AgOAc | Acetic Acid | 81 | acs.org |
| 6-Methylquinoline N-oxide | 4-Iodotoluene | Pd(OAc)₂ / AgOAc | Acetic Acid | 80 | acs.org |
| 6-Bromoquinoline N-oxide | 4-Iodotoluene | Pd(OAc)₂ / AgOAc | Acetic Acid | 71 | acs.org |
| Quinoline N-oxide | Phenylboronic acid | [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | t-AmylOH | 35 (deoxygenated) | acs.org |
C8-Selective Functionalization Pathways
C8-Acylation
A significant advancement in the functionalization of quinoline N-oxides is the development of palladium-catalyzed C8-selective acylation. figshare.comresearchgate.net This method utilizes α-oxocarboxylic acids as the acyl source and proceeds efficiently under mild conditions. figshare.comresearchgate.net The N-oxide group acts as a "stepping stone," facilitating the remote C-H activation at the C8 position. figshare.comresearchgate.net This reaction demonstrates excellent regioselectivity and accommodates a wide range of functional groups. figshare.comresearchgate.net
The reaction mechanism is believed to involve the formation of an N-oxide chelated palladacycle, which favors the regioselective acylation. researchgate.net Studies have shown that quinoline N-oxides bearing electron-donating groups tend to provide higher yields of the C8-acylated products compared to those with electron-withdrawing groups. researchgate.netmdpi.com This methodology offers a direct and efficient route to 8-acylated quinoline N-oxides, which are valuable intermediates in organic synthesis. mdpi.com
Table 1: Palladium-Catalyzed C8-Acylation of Quinoline N-oxides with α-Oxocarboxylic Acids mdpi.com
| Quinoline N-oxide Substituent | α-Oxocarboxylic Acid | Yield (%) |
| H | 2-oxo-2-phenylacetic acid | 95 |
| 6-Me | 2-oxo-2-phenylacetic acid | 85 |
| 6-OMe | 2-oxo-2-phenylacetic acid | 78 |
| 6-Cl | 2-oxo-2-phenylacetic acid | 65 |
| 6-Br | 2-oxo-2-phenylacetic acid | 62 |
| H | 2-oxo-2-(p-tolyl)acetic acid | 92 |
| H | 2-(4-methoxyphenyl)-2-oxoacetic acid | 88 |
| H | 2-(4-chlorophenyl)-2-oxoacetic acid | 75 |
Mechanistic and Density Functional Theory (DFT) Computational Studies on Site Selectivity
The site selectivity of C-H functionalization in quinoline N-oxides is a subject of intense research, with mechanistic and Density Functional Theory (DFT) computational studies providing crucial insights. nih.govutrgv.edunih.gov While many palladium-catalyzed reactions on quinoline N-oxides favor the C2 position, C8-selectivity can be achieved under specific conditions. nih.govnih.govacs.org
DFT studies have revealed that C8-arylation via a cyclopalladation pathway is energetically more favorable under phosphine-free conditions, particularly when using acetic acid as a solvent. nih.govacs.org The solvent is not merely a medium but acts as a non-innocent ligand, influencing the reaction's course. nih.govacs.org Conversely, the presence of phosphine ligands can reverse the selectivity to favor the C2 position. nih.gov
In the case of iridium-catalyzed amidation with tosyl azide (B81097), computational studies show that the reaction proceeds exclusively at the C8 position. acs.org This is attributed to the high activation energy required for C2-amidation, making it kinetically inaccessible. acs.org The mechanism involves C-H activation, denitrogenation, amido insertion, and protodemetalation. acs.org A key factor determining the C8 selectivity is the relative stability of the amido insertion intermediates. acs.org The formation of a stable five-membered iridacycle through C8-H cleavage is favored over the unstable four-membered intermediate that would result from C2-H cleavage. acs.org
Rhodium-Catalyzed C-H Activation Protocols
Rhodium catalysts have proven to be highly effective for the regioselective functionalization of quinoline N-oxides, enabling a range of transformations at both the C8 and C2 positions. nih.govresearchgate.net
The N-oxide directing group facilitates remote C-H activation at the C8 position, leading to the development of several rhodium-catalyzed C8-selective functionalization methods. nih.govresearchgate.net
Rhodium-catalyzed direct iodination of quinoline N-oxides at the C8 position has been successfully achieved. nih.govrsc.org This method provides a regioselective route to introduce an iodine atom, a versatile handle for further synthetic transformations. nih.gov The reaction typically employs a rhodium catalyst in the presence of an iodine source. rsc.org
Direct amidation at the C8 position of quinoline N-oxides can be accomplished using rhodium catalysis. nih.govrsc.org A facile and efficient protocol has been developed for the rhodium-catalyzed amination of quinoline N-oxides at the C-8 position using trifluoroacetamide (B147638) as the amino source. rsc.org This reaction proceeds with perfect regioselectivity at room temperature and in short reaction times, demonstrating good to excellent yields and tolerance for diverse functional groups. rsc.org Another rhodium(III)-catalyzed protocol for C8-amidation has been developed, which also shows excellent functional group tolerance and can be performed on a gram scale. acs.org Mechanistic studies suggest the formation of a five-membered rhodacycle as a key intermediate for this regioselective functionalization. acs.org
Table 2: Rhodium-Catalyzed C8-Selective Direct Amidation of Quinoline N-oxides rsc.org
| Quinoline N-oxide Substituent | Amine Source | Yield (%) |
| H | Trifluoroacetamide | 92 |
| 6-Me | Trifluoroacetamide | 88 |
| 6-OMe | Trifluoroacetamide | 85 |
| 6-F | Trifluoroacetamide | 80 |
| 6-Cl | Trifluoroacetamide | 78 |
| 7-Me | Trifluoroacetamide | 89 |
| 5,7-diCl | Trifluoroacetamide | 75 |
While C8 functionalization is a significant achievement, rhodium catalysts are also employed for the selective alkylation of quinoline N-oxides at the C2 position. mdpi.com In 2012, a rhodium catalyst system was reported for the highly selective C2 hydroarylation of alkenes and alkynes with heteroaromatics, including quinoline N-oxide. mdpi.com The optimal conditions for the alkylation of pyridine-N-oxide with tert-butyl acrylate (B77674) were found to be [Rh(cod)Cl]2 as the catalyst, 1,2-bis-(diphenylphosphino)ethane as a bidentate phosphine ligand, and CsOAc as a base in toluene. mdpi.com These conditions proved to be highly effective for quinoline N-oxide, yielding the C2-alkylated product in 84% isolated yield. mdpi.com
The proposed mechanism for this transformation involves an olefin insertion/acidolysis sequence. mdpi.com H/D exchange experiments have confirmed that the C-H activation step proceeds via a concerted metalation-deprotonation (CMD) process and is the rate-limiting step of the reaction. mdpi.com
Traceless Coupling with Internal Diarylalkynes
A significant development in the C8 functionalization of quinoline N-oxides is the Cp*Rh(III)-catalyzed coupling with internal diarylalkynes. acs.orgresearchgate.netthieme-connect.combeilstein-journals.org This reaction proceeds through a cascade process involving a remote C-H bond activation at the C8 position, followed by alkyne insertion and an intramolecular oxygen atom transfer. acs.orgresearchgate.netthieme-connect.combeilstein-journals.org A key feature of this transformation is the dual role of the N-oxide group, which acts as a traceless directing group and as the source of the oxygen atom in the final product. acs.orgresearchgate.netthieme-connect.combeilstein-journals.org This was confirmed by an ¹⁸O-labeling experiment. acs.orgresearchgate.net
The reaction between quinoline N-oxide and diphenylacetylene, when catalyzed by [Cp*RhCl₂]₂ in the presence of Cu(OAc)₂, yields 1,2-diphenyl-2-(quinolin-8-yl)ethanone. acs.org The process demonstrates excellent regioselectivity for the C8 position and tolerates a variety of functional groups on the quinoline N-oxide, including methyl groups at the C2, C3, C4, and C6 positions. acs.orgthieme-connect.com The reaction is also applicable to polyaromatic N-oxides like anthracene, phenanthridine (B189435), and benzo[f]quinoline (B1222042) N-oxides. thieme-connect.com
Table 1: Rh(III)-Catalyzed Traceless Coupling of Quinoline N-oxide with Diphenylacetylene
| Entry | Catalyst (mol %) | Additive (equiv) | Yield (%) |
| 1 | [CpRhCl₂]₂ (5) | Cu(OAc)₂·H₂O (1.0) | 41 |
| 2 | [CpRhCl₂]₂ (5) | Cu(OAc)₂·H₂O (0.5) | 51 |
| 3 | [CpRhCl₂]₂ (5) | Cu(OAc)₂·H₂O (0.1) | 70 |
| 4 | [CpRhCl₂]₂ (2.5) | Cu(OAc)₂·H₂O (0.05) | 91 (89)ᵃ |
| 5 | [CpRhCl₂]₂ (2.5) | Cu(OAc)₂·H₂O (0.05) | 87 (85)ᵇ |
| 6 | [CpIrCl₂]₂ (2.5) | Cu(OAc)₂·H₂O (0.05) | N.R. |
| 7 | [Cp*RhCl₂]₂ (5) | AgNTf₂ (0.1) | 17 |
ᵃ Isolated yield. ᵇ Under an O₂ atmosphere (1 atm). N.R. = No Reaction. Data sourced from thieme-connect.com
Computational Studies on C-H Functionalization versus Deoxygenation Pathways
Density functional theory (DFT) calculations have been employed to elucidate the mechanisms of Rh(III)-catalyzed reactions of quinoline N-oxide with diazo compounds, which can lead to either C-H functionalization or deoxygenation. acs.org These studies reveal that both pathways initiate with the formation of an active [Cp*Rh(QNO)₃]²⁺ species. acs.org
The C-H functionalization pathway involves several key steps:
Deprotonation via C-H activation to form a monocationic species with a Rh(III)-carbon σ bond. acs.org
N₂ extrusion to generate a monocationic Rh(III)-carbene intermediate. acs.org
Migratory insertion. acs.org
Protonation to regenerate the active catalyst. acs.org
Conversely, the deoxygenation pathway also begins with the formation of a carbene complex, but this is followed by a nucleophilic attack of a quinoline N-oxide molecule on the carbene carbon, leading to C-O bond formation and subsequent N-O bond cleavage to release the deoxygenated product. acs.org
Iridium-Catalyzed C-H Activation
Iridium catalysts have also emerged as highly effective for the C8-selective functionalization of quinoline N-oxides, offering complementary reactivity to other transition metals.
C8-Selective Amidation
The iridium-catalyzed C8-selective amidation of quinoline N-oxides with sulfonyl azides provides a direct route to 8-aminoquinoline (B160924) derivatives. acs.orgnih.govnih.gov This transformation is notable for its exclusive regioselectivity, as no C2-amidation products are observed under the reaction conditions. acs.orgnih.gov Computational studies have been instrumental in understanding the origin of this selectivity. acs.orgacs.org
The catalytic cycle, as elucidated by DFT calculations, consists of four main steps:
C-H activation: This can occur at either the C8 or C2 position.
Denitrogenation: The loss of N₂ from the azide.
Amido insertion.
Protodemetalation.
The calculations reveal that while C-H bond cleavage can occur at both the C2 and C8 positions, the subsequent steps dictate the final product. acs.org The C2-amidation pathway is kinetically inaccessible due to a very high activation energy (up to 51.1 kcal/mol). acs.orgacs.org This high barrier is attributed to the stability of the 5-membered amido insertion intermediate, which benefits from a strong nN → π*C═N delocalization. acs.org In contrast, the 6-membered intermediate for C8-amidation is less stable, resulting in a significantly lower activation energy. acs.org The turnover-limiting step in the C8-amidation is the denitrogenation. acs.org
Acetic acid has been identified as a crucial additive, participating in both the C-H activation and the protodemetalation steps. acs.orgacs.org While iridium catalysts are effective, rhodium, ruthenium, and palladium-based systems were found to be ineffective for this transformation at 50 °C. nih.gov
Copper-Catalyzed Transformations
Copper-catalyzed reactions offer a cost-effective and versatile approach for the functionalization of quinoline N-oxides. These methods have been developed for various transformations, primarily at the C2 position.
An efficient method for the direct 2-acetoxylation of quinoline N-oxides utilizes a copper(I) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govdntb.gov.ua This cross-dehydrogenative coupling (CDC) reaction occurs with aldehydes to furnish 2-acyloxyl quinolines. nih.govdntb.gov.ua
Copper catalysts also facilitate the ortho-functionalization of quinoline N-oxides with vinyl arenes in the presence of pinacol (B44631) diborane. researchgate.net This reaction can proceed via two distinct pathways: C-H alkenylation or borylative alkylation, depending on the reaction conditions. researchgate.net The process involves the borylcupration of the vinyl arene, followed by a nucleophilic attack of the resulting alkyl copper species on the quinoline N-oxide. researchgate.net Additives such as benzoquinone and KOtBu are essential for the success of this transformation. researchgate.net Furthermore, an asymmetric version of this alkylation has been developed to produce chiral 2-alkylated quinolines. mdpi.com
In another copper-catalyzed oxidative dehydrogenative reaction, donor-acceptor cyclopropanes are used to install a tertiary alkyl motif at the C2 position of quinoline N-oxides. This reaction, which uses molecular oxygen as the oxidant, exhibits excellent site-selectivity and good functional group tolerance.
Metal-Free C-H Functionalization Strategies
While metal-catalyzed reactions dominate the field, the development of metal-free alternatives is a growing area of interest due to concerns about cost and toxicity of residual metals in final products.
Cross-Coupling Reactions
A novel, one-step metal-free C-H bond functionalization of quinoline N-oxides has been developed for the synthesis of 2-substituted quinolines. nih.gov This method involves a cross-coupling reaction with boronic acids and proceeds under external oxidant- and metal-free conditions. nih.gov This transformation represents the first application of the Petasis reaction for the functionalization of heterocycles. nih.gov
The reaction is most efficient with electron-rich aromatic and alkenyl boronic acids. Quinoline N-oxides with electron-withdrawing substituents on the C3 position show enhanced reactivity. The scope of this reaction extends to phenanthridine 5-oxide, which can be coupled to yield the desired product in high yield.
Table 2: Metal-Free Cross-Coupling of Quinoline N-oxides with Boronic Acids
| Quinoline N-oxide Substituent | Boronic Acid | Product Yield (%) |
| H | 4-Methoxyphenylboronic acid | 75 |
| H | 2-Furylboronic acid | 65 |
| H | (E)-Styrylboronic acid | 58 |
| 3-Bromo | 4-Methoxyphenylboronic acid | 85 |
| 3-Trifluoromethyl | 4-Methoxyphenylboronic acid | 92 |
| 3-Acetyl | 4-Methoxyphenylboronic acid | 88 |
Data sourced from
Regioselective Nitration
The nitration of quinoline N-oxides traditionally occurs at the 4- or 8-position under mixed acid conditions. rsc.org However, recent advancements have enabled highly regioselective C-3 nitration. A notable metal-free method utilizes tert-butyl nitrite (B80452) (TBN) as both the nitro source and oxidant. rsc.orgresearchgate.net This approach offers a direct and environmentally friendly route to 3-nitroquinoline (B96883) N-oxides. rsc.org The reaction is believed to proceed through a free radical mechanism, where the electrophilic NO2 radical adds to the C-3 position, which has a higher electron density. rsc.org Despite being a radical process, it demonstrates high regioselectivity and is scalable. rsc.orgresearchgate.net
This C-3 nitration is significant as it provides access to a class of compounds that are otherwise difficult to synthesize. rsc.org The chemoselectivity of this transformation is attributed to the electrophilic character of the NO2 radical and the enhanced electron density at the C3-position of the quinoline N-oxide. researchgate.net
| Reagent System | Position of Nitration | Key Features |
| Mixed Acid (HNO₃/H₂SO₄) | 4 or 8 | Traditional method |
| tert-Butyl Nitrite (TBN) | 3 | Metal-free, high regioselectivity, eco-friendly rsc.orgrsc.orgresearchgate.net |
Regioselective Sulfonylation
Regioselective sulfonylation of quinoline N-oxides has been achieved at the C-2 position using various sulfonylating agents. These methods provide efficient access to 2-sulfonylquinolines, which are important structural motifs in medicinal and materials chemistry.
One effective protocol involves an iodine-catalyzed reaction with sulfonyl hydrazides. sioc-journal.cnresearchgate.net This metal-free method is fast, highly efficient, and proceeds in high yields. rsc.org Another approach utilizes aryl sulfonyl chlorides in a copper-catalyzed C-H activation process, also affording 2-arylsulfonyl quinolines in good yields. acs.orgnih.gov Additionally, a one-pot deoxygenative C-2 sulfonylation has been developed using SO2F2 as an activator and sodium sulfinate as the nucleophilic source under metal- and oxidant-free conditions. researchgate.net
The table below summarizes various regioselective sulfonylation methods for quinoline N-oxides.
| Reagent/Catalyst | Sulfonylating Agent | Position of Sulfonylation | Key Features |
| Iodine | Sulfonyl Hydrazides | C-2 | Metal-free, fast, high yield sioc-journal.cnresearchgate.netrsc.org |
| Copper Catalyst | Aryl Sulfonyl Chlorides | C-2 | C-H activation, good yields acs.orgnih.gov |
| SO₂F₂/Base | Sodium Sulfinates | C-2 | Deoxygenative, metal- and oxidant-free researchgate.net |
Regioselective Alkylation
The alkylation of quinoline N-oxides can be directed to either the C-2 or C-8 position depending on the catalytic system employed.
Rhodium(III)-catalyzed C-H activation has been successfully used for the C-8 alkylation of quinoline N-oxides with maleimides and acrylates. acs.orgnih.govacs.org This method exhibits excellent C-8 selectivity and tolerates a wide range of functional groups, providing good to excellent yields. acs.orgnih.gov The reaction is proposed to proceed through a five-membered rhodacycle intermediate. nih.gov
For C-2 alkylation, a copper-catalyzed reaction with tosylhydrazones has been reported. mdpi.com Furthermore, a palladium-catalyzed dual C-H bond activation allows for the direct alkylation of quinoline N-oxide with ethers. mdpi.com A transition-metal-free approach for regioselective alkylation has also been developed, involving the oxidative alkyl migration of tertiary or secondary alcohols. brainly.com
| Catalyst/Reagent | Alkylating Agent | Position of Alkylation | Key Features |
| Rh(III) | Maleimides, Acrylates | C-8 | Excellent regioselectivity, broad scope acs.orgnih.govacs.org |
| Cu(I) | Tosylhydrazones | C-2 | Microwave-assisted mdpi.com |
| Pd(OAc)₂ | Ethers | C-2 | Dual C-H activation mdpi.com |
| Metal-free | tert-/sec-Alcohols | Not specified | Oxidative alkyl migration brainly.com |
Derivatization Strategies via N-Oxide Moiety Conversion
The N-oxide moiety is not only a directing group for C-H functionalization but also a reactive handle for further transformations of the quinoline core.
Deoxygenation Reactions to Quinoline Derivatives
The removal of the oxygen atom from the N-oxide is a crucial step to obtain the final quinoline derivatives after functionalization. rsc.org Various methods have been developed for this deoxygenation process. A sustainable approach employs a combination of an iodide source (like KI or MgI2) and formic acid as the reductant, which can be performed under microwave irradiation. rsc.org Another efficient one-pot method for deoxygenation and C-2 sulfonylation utilizes an iodine/tert-butyl hydroperoxide (TBHP) system with sodium sulfinates. sci-hub.st Ruthenium(II) catalysts have also demonstrated dual activity by first catalyzing C-8 arylation and then promoting in situ deoxygenation. acs.org
Photorearrangement Reactions of Quinoline N-Oxides
Photochemical reactions of quinoline N-oxides lead to a variety of rearranged products, offering a powerful tool for skeletal diversification. Irradiation of quinoline N-oxides can lead to the formation of carbostyrils (2-quinolones). scispace.com For instance, 2-methylquinoline-N-oxide rearranges to 3-methylcarbostyril upon irradiation in solution. scispace.com
A significant recent development is the selective photolysis of quinoline N-oxides using 390-nm light, which produces 3,1-benzoxazepines in high yields. nih.gov These intermediates can then undergo an acid-promoted rearrangement to afford N-acylindoles, demonstrating a novel scaffold hopping strategy. nih.gov This method is compatible with a wide range of functional groups and has been applied to the late-stage modification of complex molecules. nih.gov The choice of light source is critical; using a 390-nm LED prevents the photodegradation of the benzoxazepine intermediate that occurs with broader spectrum mercury lamps. nih.gov
| Reaction | Product | Key Features |
| Irradiation in aqueous solution | Carbostyrils | Good yields scispace.com |
| 390-nm LED photolysis followed by acid | N-Acylindoles | High yield, scaffold hopping, broad compatibility nih.gov |
Nucleophilic Activation of Organosilicon Reagents
The oxygen atom of the quinoline N-oxide is nucleophilic and possesses a high affinity for silicon, making it an effective activator for organosilicon reagents. researchgate.netnih.govgrafiati.comencyclopedia.pub This property has been exploited in various synthetic methodologies. Chiral N-oxides can act as organocatalysts in reactions such as allylation, propargylation, and allenylation by activating organosilicon compounds. researchgate.netnih.govencyclopedia.pub
A metal-free, regioselective C-H functionalization of heteroaromatic N-oxides, including quinoline N-oxides, has been developed using organosilanes as coupling partners. acs.org For example, the reaction of quinoline N-oxide with benzyltrimethylsilane (B1265640) in the presence of a fluoride (B91410) source like TBAF leads to the formation of 2-benzylated quinoline. acs.org The proposed mechanism involves the formation of a pentacoordinated silicon species that coordinates with the N-oxide, facilitating the nucleophilic addition of the benzyl (B1604629) group to the C-2 position of the quinoline ring. acs.org
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Quinoline (B57606) N-Oxide Hydrates
Modern analytical methods are crucial for the comprehensive characterization of Quinoline N-oxide hydrate (B1144303). Techniques such as infrared, ultraviolet-visible, and nuclear magnetic resonance spectroscopy, along with mass spectrometry, offer complementary information to build a complete structural profile.
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions in Quinoline N-oxide hydrate. The presence of the N-oxide group and water of hydration gives rise to characteristic absorption bands.
The IR spectrum of this compound is particularly informative in the region of O-H stretching vibrations. The water molecules associated with the compound form hydrogen bonds, leading to a broad absorption band typically centered around 3250 cm⁻¹. researchgate.net The stretching vibrations of free O-H groups, which are generally observed between 3600 and 3700 cm⁻¹, are often absent or weak, indicating that the water molecules are integrated into a hydrogen-bonded network. acs.org This hydrogen bonding between the water molecules and the N-oxide oxygen atom is a key feature of the supramolecular structure of the hydrate. The significant broadening of the O-H stretching band is a direct consequence of these intermolecular forces, and its position at a lower frequency (wavenumber) compared to free O-H vibrations indicates the strength of the hydrogen bonds. acs.org
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Significance in this compound |
| O-H Stretching (Hydrogen-bonded) | ~3250 (broad) | Indicates the presence of water of hydration and extensive intermolecular hydrogen bonding, which defines the supramolecular structure. researchgate.netacs.org |
| C-H Aromatic Stretching | 3000 - 3100 | Confirms the presence of the aromatic quinoline ring system. |
| N-O Stretching | 1200 - 1300 | Characteristic vibration of the N-oxide functional group. |
| C=C and C=N Stretching | 1400 - 1600 | Vibrations associated with the aromatic heterocyclic ring structure. |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The aromatic system of the quinoline ring is the primary chromophore responsible for UV absorption. The spectrum typically displays strong absorption bands corresponding to π → π* electronic transitions. nih.gov These transitions are characteristic of the conjugated π-electron system of the quinoline N-oxide core. The position and intensity of these absorption maxima can be influenced by the solvent environment.
| Transition Type | Approximate Wavelength (λmax) |
| π → π* | 230 - 350 nm |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum shows distinct signals for each of the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the N-oxide group and the nitrogen atom, causing the protons on the heterocyclic ring (especially at positions 2 and 8) to be deshielded and appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum displays nine signals corresponding to the nine carbon atoms in the quinoline ring. Similar to the proton spectrum, the carbons in the pyridine (B92270) ring, particularly C2 and C8a, are shifted downfield due to the electronegativity of the adjacent N-oxide group.
| Atom | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.5 - 9.0 | Protons on the pyridine ring (e.g., H-2) are typically the most downfield. |
| ¹³C (Aromatic) | 118 - 150 | Carbons adjacent to the nitrogen (C-2, C-8a) are significantly deshielded. |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate the protonated molecule, [M+H]⁺. researchgate.net
Accurate mass measurements on the protonated molecule and its fragment ions, often performed with a time-of-flight (TOF) analyzer, allow for the determination of elemental compositions with high precision. researchgate.net Tandem mass spectrometry, involving Collision-Induced Dissociation (CID), is used to study the fragmentation pathways. researchgate.netwikipedia.org
A characteristic fragmentation pathway for protonated Quinoline N-oxide under CID conditions is the neutral loss of an oxygen atom (16 Da), resulting in a prominent [M+H-O]⁺ fragment ion. researchgate.netnih.gov Another key fragmentation process involves the elimination of a hydroxyl radical (·OH), generated from the N→O functional group. researchgate.net This radical elimination is a diagnostic feature for N-oxides. Subsequent fragmentation can involve the expulsion of other small, stable molecules, leading to the contraction of the heterocyclic rings. researchgate.net
| Precursor Ion | Major Fragment Ion | Neutral Loss | Significance |
| [M+H]⁺ (m/z 146) | [M+H-O]⁺ (m/z 130) | O (16 Da) | Diagnostic loss for N-oxides. researchgate.netnih.gov |
| [M+H]⁺ (m/z 146) | [M+H-OH]⁺ (m/z 129) | ·OH (17 Da) | Characteristic radical elimination from the N-oxide group. researchgate.net |
Inability to Generate Article Due to Lack of Specific Crystallographic Data
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific single-crystal X-ray diffraction data for "this compound" is not publicly available. The generation of the requested article, which is strictly focused on the detailed crystallographic and supramolecular analysis of this specific compound, is therefore not possible.
The user's instructions require a thorough and scientifically accurate article based on a precise outline, including:
Crystallographic Analysis and Supramolecular Architecture
Structural Comparison with Related Heterocyclic Systems
Each of these sections requires the foundational crystallographic information file (CIF) or a detailed structural publication from a single-crystal X-ray diffraction study. Without this primary data, any discussion of bond lengths, intermolecular interactions, water network topology, Hirshfeld surfaces, and structural comparisons for this compound would be speculative and would not meet the required standards of scientific accuracy.
While general information on Quinoline N-oxide and its derivatives is available, as well as studies on the crystallographic techniques mentioned (Hirshfeld analysis, X-ray diffraction) as applied to other related molecules nih.govacs.orgmdpi.commdpi.comnih.govacs.org, the strict constraint to focus solely on the chemical compound “this compound” prevents the use of analogous data from other compounds. Fulfilling the request under these constraints would necessitate fabricating data, which is not feasible.
Therefore, the article cannot be generated as requested.
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical methods are instrumental in elucidating the electronic properties and geometric parameters of Quinoline (B57606) N-oxide hydrate (B1144303) at the atomic level.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of quinoline derivatives due to its balance of accuracy and computational cost. ias.ac.in It is widely used to study the relationship between a molecule's electronic properties and its behavior. ias.ac.in Calculations are often performed using functionals like B3LYP with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to obtain optimized geometries and electronic parameters. ias.ac.inresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Quinoline N-oxide hydrate, known as its optimized geometry. This process also yields precise information about the lengths of chemical bonds and the angles between them. For instance, theoretical calculations on related molecules like 6-methoxyquinoline (B18371) N-oxide dihydrate have been performed using DFT at the B3LYP/6-311++G(d,p) level, providing detailed structural parameters. researchgate.net
Studies on the parent quinoline molecule using the B3LYP/6-31G* method show calculated bond lengths such as N1-C2 (1.318 Å), C2-C3 (1.418 Å), and C3-C4 (1.375 Å). ijpras.com The corresponding bond angles were calculated as C2-C3-C4 (118.65°) and C3-C4-C1 (119.36°). ijpras.com While these values pertain to quinoline itself, they provide a foundational understanding of the geometry that is modified by the N-oxide group and hydration. In N-oxide systems, the N⁺-O⁻ bond distance is a critical parameter, with a typical length of around 1.24 Å. niscpr.res.in DFT computations on N-methyl-quinoline-2-carboxamide 1-oxide have shown that the N⋯O distance involved in intramolecular hydrogen bonding is reproduced with a variation of only 0.028 Å–0.03 Å compared to experimental data. nih.gov
Table 1: Selected Calculated Geometric Parameters for Quinoline and a Derivative
This table presents DFT-calculated values for the parent quinoline molecule and a related N-oxide to illustrate typical geometric parameters.
| Parameter | Molecule | Method | Calculated Value | Reference |
| Bond Length (Å) | ||||
| N1-C2 | Quinoline | B3LYP/6-31G | 1.318 | ijpras.com |
| C2-C3 | Quinoline | B3LYP/6-31G | 1.418 | ijpras.com |
| C3-C4 | Quinoline | B3LYP/6-31G | 1.375 | ijpras.com |
| N⁺-O⁻ | Pyridine (B92270) N-oxides | PPP | 1.24 | niscpr.res.in |
| Bond Angle (°) | ||||
| C2-C3-C4 | Quinoline | B3LYP/6-31G | 118.65 | ijpras.com |
| C3-C4-C1 | Quinoline | B3LYP/6-31G | 119.36 | ijpras.com |
| N1-C5-C9 | Quinoline | B3LYP/6-31G | 118.46 | ijpras.com |
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of molecular reactivity. ijpras.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com
For the parent quinoline molecule, DFT calculations with the 6-31+G(d,p) basis set determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org For a specific quinoline derivative, the HOMO-LUMO energy gap was calculated to be 4.06 eV, also indicating a stable molecule. researchgate.net The presence of the N-oxide group, which is a dipolar group (N⁺-O⁻), can act as both an electron donor and an acceptor, influencing the FMO energies. niscpr.res.in Studies on conjugated N-oxides suggest they generally possess low HOMO/LUMO energy gaps, which makes them susceptible to reduction. acs.org The atomic orbital compositions of the FMOs for 6-methoxyquinoline N-oxide dihydrate have also been visualized to understand the electronic distribution. researchgate.net
Table 2: Frontier Molecular Orbital Energies of Quinoline
This table shows the HOMO, LUMO, and energy gap values for the parent quinoline molecule as calculated by DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
| Data from DFT/6-31+G(d,p) calculations. scirp.org |
Fukui functions are a conceptual DFT tool used to describe and predict chemical reactivity. researchgate.net They indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. mdpi.com The function f+ relates to reactivity towards a nucleophilic attack (attack by an electron-rich species), identifying electrophilic sites, while f- corresponds to reactivity towards an electrophilic attack (attack by an electron-poor species), identifying nucleophilic sites. scirp.orgresearchgate.net
In studies of quinoline derivatives, Fukui functions have been calculated to identify reactive centers. For example, in quinolin-4-one derivatives, the C2, C3, C4, C5, C7, and C8 carbon atoms were identified as electrophilic sites, with C4 and C5 being the most favorable for nucleophilic attack. scirp.org Conversely, the N1, C8, C9, and O11 atoms were found to be nucleophilic sites. scirp.org For protonated quinoline species, the highest values of f+ were found on the C4 and C6 atoms, indicating these are the preferred centers for nucleophilic attack. researchgate.net The analysis of Fukui functions for N-oxide derivatives has also been used to track the changes in nucleophilicity and electrophilicity during processes like proton transfer. mdpi.comresearchgate.net
Hartree-Fock Method Applications
The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational, albeit less accurate, description of the electronic structure compared to post-Hartree-Fock methods or DFT. pku.edu.cn It has been applied to N-oxide systems to investigate their structure and properties.
Calculations of bond lengths and angles for 6-methoxyquinoline N-oxide dihydrate have been reported using the Hartree-Fock method with the 6-311++G(d,p) basis set, allowing for a comparison with results from DFT calculations. researchgate.net In other studies, the unrestricted Hartree-Fock (UHF) method, suitable for systems with unpaired electrons, has been used to calculate spin density distributions in N-oxide radical anions. niscpr.res.in Furthermore, computational studies comparing various N-oxides, such as pyridine N-oxide and trimethylamine (B31210) N-oxide, have utilized HF 6-31G* calculations to evaluate properties like bond dissociation energies, demonstrating its utility in comparative analyses despite some predictive inaccuracies, for instance, in dipole moments. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach provides valuable insights into the dynamic behavior of systems, including conformational changes and intermolecular interactions.
MD simulations have been employed to investigate quinoline N-oxide and its derivatives. nih.gov Specifically, Car-Parrinello Molecular Dynamics (CPMD), a method that combines DFT with molecular dynamics, has been used to study the metric and spectroscopic parameters of compounds like N-methyl-quinoline-2-carboxamide 1-oxide. nih.govnih.gov These simulations, performed in both the gaseous state and the solid state, shed light on the nature of hydrogen bonding and the mobility of hydrogen atoms within the molecule. nih.govnih.gov Studies on other N-oxide monohydrates have used MD to investigate the dynamics of intramolecular hydrogen bonds and the reorientation of the associated water molecule, finding that the proton's position in the hydrogen bond can be coupled to the water molecule's orientation. mdpi.comresearchgate.net
Car-Parrinello Molecular Dynamics (CPMD)
Car-Parrinello Molecular Dynamics (CPMD) is a first-principles molecular dynamics method that allows for the simulation of molecular systems, providing insights into their structural and vibrational characteristics. mdpi.com While direct CPMD studies on this compound are not extensively documented, research on analogous N-oxide compounds provides valuable understanding. For instance, CPMD simulations on N-methyl-quinoline-2-carboxamide 1-oxide were used to compute metric and spectroscopic parameters. nih.gov These studies focused on the nature of hydrogen bonding and the potential for proton mobility within the molecule. nih.gov The findings indicated that in this particular derivative, the bridge proton remains localized at the donor site, and proton transfer phenomena were not observed. nih.gov
In similar studies on 10-hydroxybenzo[h]quinoline, another related molecule, CPMD simulations were performed in both the gaseous and crystalline phases to investigate O-H...N and O-H...O hydrogen bonds. mdpi.com These simulations revealed that in the crystalline phase, proton-sharing and transfer events could occur, a phenomenon that becomes more pronounced when nuclear quantum effects are considered. mdpi.com The application of CPMD to study the hydration of other molecules, such as nucleic acid bases, has demonstrated its utility in analyzing the number, lifetimes, and organization of water molecules in the first hydration shell. rsc.org This suggests that CPMD is a potent tool for investigating the dynamics of the hydrate water molecule and the hydrogen bond network in this compound.
Metadynamics Studies for Conformational Space Exploration
Metadynamics is an advanced computational technique used to explore the conformational free energy surface of molecules and accelerate the sampling of rare events, such as conformational changes. nih.govresearchgate.net This method involves adding a history-dependent bias potential to the system's potential energy, which encourages the system to explore new configurations and overcome energy barriers. nih.gov
While specific metadynamics studies on this compound are not prominent in the literature, the method's applicability is well-established. For example, it has been successfully used to explore all relevant conformations (boat, boat-chair, and crown) of molecules like trans,trans-1,2,4-trifluorocyclooctane and to calculate the corresponding conformational free energy surface. nih.gov This approach allows for the identification of stable conformers and the transition structures between them, which are often inaccessible through standard, unbiased molecular dynamics simulations. nih.gov By applying metadynamics, one could map the complex conformational landscape of this compound, identifying its most stable forms and the energetic pathways for interconversion.
Microsolvation Models and Proton Transfer Phenomena
Microsolvation models, which involve the explicit inclusion of a small number of solvent molecules, are crucial for understanding the immediate environment of a solute and its effect on chemical phenomena like proton transfer. mdpi.commdpi.com Density Functional Theory (DFT) calculations on quinoline and its isomers complexed with water have been used to study inter-fragment interactions and cluster stability. researchgate.net These studies analyze adsorption energies, hydrogen bond binding energies, and charge distribution to understand the electronic interactions between the quinoline core and water molecules. researchgate.net Results for quinoline indicate that the formation of such hydrated complexes is an endothermic and non-spontaneous process. researchgate.net
For N-oxide derivatives, theoretical studies combining DFT with microsolvation have investigated intra- and intermolecular interactions. mdpi.comresearchgate.netnih.gov These simulations, performed in the gas phase and with solvation models, explore the proton reaction path and have found that the presence of even a single water molecule can significantly influence the molecular structure and hydrogen bonding. mdpi.com In some N-oxides, spontaneous proton transfer was not observed in the electronic ground state. researchgate.netnih.gov The transfer of a proton is often facilitated by a "water bridge," and studies on the related 7-hydroxyquinoline (B1418103) have shown that a chain of three solvent molecules is the dominant pathway for acid-base neutralization. acs.org The interaction energies in these microsolvated systems can be decomposed using methods like Symmetry-Adapted Perturbation Theory (SAPT), which has shown that the induction term is key to the preferential interaction of water molecules with the N-oxide's hydrogen bond acceptor atoms. mdpi.comresearchgate.net
Mechanistic Computational Studies of Chemical Reactions
Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving Quinoline N-oxide. DFT studies, in particular, have provided deep insights into reaction pathways, bond cleavage events, and the factors governing selectivity.
Elucidation of Cyclopalladation Pathways
The palladium-catalyzed C-H functionalization of quinoline N-oxides is a significant area of research, and computational studies have been essential in understanding the underlying mechanisms. A key step in these reactions is cyclopalladation, the formation of a palladacycle intermediate. DFT computational studies have provided strong evidence for the cyclopalladation pathway in the C8-arylation of quinoline N-oxides. acs.org These studies indicate that the reaction proceeds via an inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.com
The nature of the catalyst and solvent significantly influences the reaction pathway. For instance, in the presence of a Pd(OAc)₂ catalyst and acetic acid as a solvent, kinetic and DFT studies point to the C8 cyclopalladation as the turnover-limiting step. nih.gov DFT calculations on the reaction catalyzed by Pd(II)Cl₂ show that C-H activation can lead to either a σ-metallacycle, resulting in C8 activation, or a π-metallacycle that leads to C2 activation. rsc.org Under these specific conditions, the C8 activation pathway through the σ-complex is energetically preferred. rsc.org
| Catalyst System | Proposed Intermediate | Preferred Pathway | Reference |
| Pd(OAc)₂ in Acetic Acid | Five-membered palladacycle | C8 Cyclopalladation (CMD) | acs.orgnih.gov |
| Pd(II)Cl₂ in Dichloroethane | σ-metallacycle | C8 Activation | rsc.org |
| Pd(II)Cl₂ in Dichloroethane | π-metallacycle | C2 Activation (higher energy) | rsc.org |
Analysis of C-H Bond Cleavage Steps
The cleavage of the C-H bond is a critical step in the functionalization of quinoline N-oxides. Mechanistic studies, including the determination of the kinetic isotope effect (KIE), have shed light on this process. For the C8 arylation of quinoline N-oxide, an observed KIE (kH/kD) of 2.0 indicates that the C8-H bond cleavage is involved in the turnover-limiting step of the catalytic cycle. acs.org
Computational studies using DFT have further detailed the C-H activation step. In rhodium-catalyzed reactions of quinoline N-oxides with alkynes, the most favorable pathway involves an acetate-assisted electrophilic deprotonation, which forms a five-membered intermediate. snnu.edu.cnnih.gov This C-H bond cleavage step is crucial for the subsequent steps in the catalytic cycle. snnu.edu.cn Similarly, in palladium-catalyzed reactions, the C-H activation is proposed to occur through a concerted metalation-deprotonation (CMD) mechanism, where an acetate (B1210297) ligand from the palladium precatalyst acts as the deprotonating agent. mdpi.com However, in some cases, deuterium-labelling experiments have suggested that the C-H bond cleavage is not involved in the rate-limiting step. mdpi.com
Understanding Electronic, Steric, and Solvation Effects on Regioselectivity
The regioselectivity of C-H functionalization in quinoline N-oxides (i.e., whether the reaction occurs at the C2 or C8 position) is governed by a subtle interplay of electronic, steric, and solvation effects. Computational studies have been instrumental in dissecting these factors. acs.org
Electronic and Steric Effects: The preference for C8 arylation under phosphine-free, palladium-catalyzed conditions is explained by the relative stabilities of the palladacycle intermediates. acs.org The five-membered palladacycle formed via C8-H activation is energetically more stable than the four-membered palladacycle that would result from C2-H activation. acs.org Furthermore, the C8 position is calculated to have a higher nucleophilicity than the C2 position. acs.org Experimental results also show that steric hindrance from substituents on the coupling partners, such as arylboronic acids, can play a significant role in the reaction's success and yield. rhhz.net
Solvation Effects: The solvent has been identified as a critical factor influencing regioselectivity. Acetic acid, in particular, is described as a "non-innocent" solvent/ligand. acs.orgnih.gov DFT calculations show that acetic acid can coordinate to the palladium center, favoring the C8 cyclopalladation pathway. acs.org The reaction's failure in other solvents like DMF, tert-butanol, and dioxane confirms the crucial role of acetic acid. nih.gov The addition of phosphine (B1218219) ligands to the palladium catalyst can reverse this selectivity, favoring C2 functionalization instead. acs.org
| Factor | Effect on Regioselectivity (C8 vs. C2) | Mechanism/Reason | Reference |
| Electronic | Favors C8 | Higher nucleophilicity of the C8 position. | acs.org |
| Steric | Favors C8 | Greater stability of the 5-membered C8-palladacycle over the 4-membered C2-palladacycle. | acs.org |
| Solvation | Acetic acid strongly favors C8 | Acetic acid acts as a non-innocent ligand, coordinating to Pd and directing cyclopalladation to C8. | acs.orgnih.gov |
| Ligands | Phosphine ligands favor C2 | Phosphine coordination to Pd reverses the inherent C8 selectivity. | acs.org |
Investigation of Proton Transfer Processes in Catalysis
Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the intricacies of proton transfer (PT) phenomena in N-oxide systems. mdpi.comresearchgate.net Such studies are crucial as proton transfer is a fundamental step in many catalytic processes. ncl.res.in The N-oxide group, with its proton acceptor capability, can form significant hydrogen bonds with various proton donors like water or alcohol molecules. mdpi.com
Computational investigations on N-oxide hydrates reveal the dynamics of proton movement. For instance, in the monohydrate of one N-oxide derivative, DFT simulations showed that a water molecule reorients as the proton scan progresses, indicating a complex interplay between the proton position and the surrounding solvent molecules. researchgate.net The path of the proton can be meticulously mapped using scan with optimization methods to determine the potential energy surface. mdpi.comresearchgate.net These studies have found that for some N-oxide systems, spontaneous proton transfer is not feasible in the ground state, suggesting an energy barrier must be overcome, which is a critical piece of information for understanding catalytic cycles. researchgate.net
The environment, including the presence of polar solvent molecules, significantly influences proton transfer. mdpi.com Microsolvation models, where the N-oxide is explicitly complexed with one or more solvent molecules, are used to simulate these effects. mdpi.com These models help determine which interaction centers are most affected by the solvent and reveal the charge flow and polarization that occur upon solvation. mdpi.com For example, time-dependent DFT (TD-DFT) has been used to study excited-state intermolecular proton transfer (ESPT) in systems like 1H-pyrrolo[3,2-h]quinoline with water and methanol. researchgate.net These simulations show that proton transfer can occur via solvent-assisted mechanisms along an intermolecular hydrogen-bonded network, a process highly relevant to catalysis in protic media. researchgate.net The insights gained from these theoretical approaches are essential for designing catalysts and understanding reaction mechanisms where proton transfer involving N-oxides is a key step. ncl.res.in
Characterization of Radical Pathways
Computational analysis plays a vital role in elucidating the mechanisms of reactions involving radical species and quinoline N-oxides. These studies help to predict reaction pathways, understand regioselectivity, and characterize transient radical intermediates.
One area of focus has been the reaction of quinoline and its N-oxide with hydroxyl radicals (•OH), a key process in advanced oxidation technologies. nih.gov Density functional theory (DFT) calculations on the reaction of •OH with quinoline show that the formation of OH-adducts proceeds through exothermic pathways. nih.gov The activation energies for •OH attack at different carbon atoms of the quinoline ring vary, with the attack at positions C3 through C8 being nearly barrierless in the gas phase, while attack at the C2 position has a higher activation energy of 8.6 kcal/mol. nih.gov Solvation effects, described by models like the CPCM cavity model, can lower these barriers significantly. nih.gov
Electrochemical studies combined with techniques like electron paramagnetic resonance (EPR) have been used to characterize radical intermediates in the reactions of quinoline N-oxide. mdpi.com For instance, in the electrochemical oxidative amination of quinoline N-oxide with morpholine (B109124), the morpholine radical was detected by EPR, confirming its role in the reaction mechanism. mdpi.com The proposed mechanism involves the initial electrochemical oxidation of morpholine to its radical, which then attacks the quinoline N-oxide. mdpi.com
In other contexts, radical pathways have been computationally or experimentally ruled out. For example, during studies of the Rh(III)-catalyzed traceless coupling of quinoline N-oxides, control experiments using a radical quencher indicated that a radical pathway was not operative. mdpi.com Computational studies also support non-radical mechanisms in certain C-H functionalization reactions. mdpi.com Conversely, radical-coupling reactions have been successfully developed, such as a Lewis acid-catalyzed Minisci-type reaction between arylboronic acids and quinoline, which proceeds via radical intermediates. researchgate.net Furthermore, a C2-selective arylation of quinoline N-oxide has been described that involves the addition of an aryl radical to the substrate prior to a deoxygenation step, a pathway supported by mechanistic studies. acs.org The electrochemical generation of nitroarene radical anions has also been shown to be a viable route for constructing quinoline N-oxides from 2-allyl-substituted nitroarenes. researchgate.net
Computational Drug Design and Molecular Docking
In Silico Screening and Therapeutic Discovery (e.g., SARS-CoV-2)
The emergence of the COVID-19 pandemic, caused by the SARS-CoV-2 virus, spurred an urgent global search for effective therapeutic agents. nih.gov Computational methods, particularly in silico screening and molecular docking, have become indispensable tools in this effort, allowing for the rapid evaluation of vast libraries of chemical compounds against key viral targets. nih.gov Quinoline N-oxide and its derivatives have been a significant focus of these computational studies due to the known broad-spectrum biological activities of the quinoline scaffold. nih.govresearchgate.net
Computational studies have targeted several crucial SARS-CoV-2 proteins, including the main protease (Mpro or 3CLpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and the spike (S) glycoprotein, which mediates viral entry into host cells via the ACE2 receptor. nih.govresearchgate.net Molecular docking simulations are used to predict the binding affinity and interaction modes of ligands within the active sites of these proteins.
A notable study employed DFT calculations, docking, and molecular dynamics (MD) simulations to investigate nitro derivatives of quinoline and quinoline N-oxide as potential low-cost therapeutics for SARS-CoV-2. nih.govnih.gov The results indicated that these compounds interacted favorably with the Mpro active site, with calculated interaction energies ranging from -4.3 to -5.0 kcal/mol. nih.gov An important finding was that the N-oxide derivatives generally exhibited a more favorable energetic affinity for the Mpro active site compared to their non-oxidized quinoline counterparts. nih.gov
Subsequent MD simulations further validated these findings, estimating interaction energies and confirming the stability of the ligand-protein complexes. nih.govresearchgate.net For example, the interaction energies for selected N-oxide compounds were found to be significantly favorable. nih.gov
The table below summarizes docking scores for various quinoline derivatives against the SARS-CoV-2 main protease (Mpro), as reported in several computational screening studies. mdpi.comresearchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline | SARS-CoV-2 Mpro | -9.84 | mdpi.com |
| 4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline | SARS-CoV-2 Mpro | -9.76 | mdpi.com |
| Hydroxychloroquine | SARS-CoV-2 Mpro | -7.06 | mdpi.com |
| PF-07321332 (Nirmatrelvir) | SARS-CoV-2 Mpro | -10.61 | mdpi.com |
| Synthesized Compound 5 (a pyridine derivative) | SARS-CoV-2 Mpro | -7.5 | researchgate.net |
| Synthesized Compound 12 (a pyridine derivative) | SARS-CoV-2 Mpro | -7.9 | researchgate.net |
These in silico investigations demonstrate that quinoline N-oxide derivatives can establish stable binding interactions, primarily through hydrogen bonding and hydrophobic interactions, with key amino acid residues in the active sites of viral enzymes like Mpro (e.g., HIS41, CYS145, GLU166). researchgate.netmdpi.com Such findings provide crucial structural insights for the rational design and future development of novel and potent antiviral inhibitors targeting SARS-CoV-2. researchgate.netniscpr.res.in
Advanced Applications in Medicinal and Biological Chemistry
Pharmaceutical Development and Drug Discovery
Quinoline (B57606) N-oxide hydrate (B1144303) is a versatile compound that serves as a crucial intermediate in medicinal chemistry and organic synthesis. chemimpex.comchemimpex.com Its unique properties are leveraged in the research and development of a wide array of pharmaceuticals. chemimpex.com The N-oxide functional group is particularly significant; it can be used to increase a drug's water solubility, decrease membrane permeability, and its specific redox reactivity is vital for drug targeting and enhancing cytotoxicity. acs.orgresearchgate.net Due to their reactivity and potential for regioselective functionalization, quinoline N-oxides are frequently used as precursors for creating various biologically active quinoline compounds. researchgate.netresearchgate.net
Quinoline N-oxide hydrate is recognized as a key intermediate in the synthesis of both pharmaceuticals and agrochemicals. chemimpex.comchemimpex.comresearchgate.net Its structure facilitates the development of novel therapeutic agents and it acts as a valuable precursor in various organic transformations. chemimpex.comresearchgate.net The N-oxide group can be used as a directing group in chemical reactions, allowing for the precise functionalization of the quinoline ring at specific positions, which is a powerful approach for synthesizing C-2 and C-8 functionalized quinoline derivatives under mild conditions. researchgate.net For instance, quinoline N-oxide is a starting material for producing 2-sulfonylquinolines, which are of interest in medicinal chemistry. rsc.org The versatility of quinoline N-oxide as a synthetic intermediate is demonstrated in multi-step procedures to create complex, functionalized quinoline derivatives for therapeutic applications. researchgate.netnih.gov
The quinoline scaffold is a well-established framework in the design of anti-cancer drugs, and the N-oxide variant is instrumental in this field. chemimpex.comarabjchem.orgnih.gov this compound is specifically utilized in research focused on developing new anti-cancer agents. chemimpex.comchemimpex.com Derivatives of this structure have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of cell migration, and cell cycle arrest. arabjchem.org
A notable area of research involves the creation of hybrid molecules. For example, quinoline-chalcone hybrids have demonstrated potent cytotoxic activity against several human cancer cell lines by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov Furthermore, the isoquinolinequinone N-oxide framework has been developed into potent anticancer agents that are effective even against drug-resistant cell lines. rsc.org
| Compound Class | Example Compound | Mechanism of Action / Target | Observed Activity | Source |
|---|---|---|---|---|
| Isoquinolinequinone N-oxide | Lead compound (16, R6 = benzyl (B1604629), R7 = H) | Growth Inhibition | Exhibits nM GI50 values against 31/57 human tumor cell lines; active against doxorubicin-resistant lines. | rsc.org |
| Quinoline-Chalcone Hybrid | Compound 9i | PI3K-γ Inhibition | Potent cytotoxicity with IC50 = 52 nM against PI3K-γ; induces G2/M cell cycle arrest and apoptosis. | nih.gov |
| Quinoline-Chalcone Hybrid | Compound 9j | PI3K Inhibition | Potent cytotoxicity with IC50 = 1.91–5.29 μM against A549 and K-562 cells. | nih.gov |
| Camptothecin Prodrug | CPT-NOx | Topoisomerase I Inhibition (upon activation) | Nontoxic N-oxide prodrug of camptothecin, activated by radiotherapy to release the cytotoxic drug. | researchgate.net |
This compound also serves as an intermediate in the synthesis of anti-inflammatory agents. chemimpex.comchemimpex.com The broader class of quinoline-based molecules has been extensively explored for treating inflammatory diseases. nih.govnih.gov The anti-inflammatory activity and target specificity of these compounds are highly dependent on the nature and position of substituents on the quinoline ring. nih.gov For example, different substitutions can lead to compounds that target key inflammatory enzymes such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). nih.govnih.gov Research has shown that certain quinoline carboxylic acid derivatives possess significant anti-inflammatory properties, with some exerting effects comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) in cellular models. researchgate.net
The N-oxide group possesses a special redox reactivity that is highly valuable for designing prodrugs—inactive molecules that are converted into active drugs within the body. acs.org Many aromatic N-oxides, including those derived from quinoline, are effectively non-toxic prodrugs that can be selectively activated through reduction. acs.orgnih.gov This reduction can be carried out by endogenous enzymes, particularly under the low-oxygen conditions found in tumors, or by external stimuli like radiotherapy. acs.orgresearchgate.net The conversion of the N-oxide back to the parent tertiary amine releases the active, cytotoxic form of the drug in a targeted manner. acs.orgnih.gov This strategy is appealing for caging highly cytotoxic compounds as inactive N-oxide prodrugs, which can then be selectively activated at the desired site of action, minimizing systemic toxicity. acs.orgresearchgate.net
A key application of the N-oxide prodrug strategy is in the design of Hypoxia-Activated Prodrugs (HAPs). nih.gov Solid tumors often contain regions with very low oxygen levels (hypoxia), a condition that makes them resistant to conventional therapies like radiation and some forms of chemotherapy. frontiersin.orgnih.gov N-oxides are considered a highly promising class of HAPs because of their low cytotoxicity in their prodrug form and their ability to be selectively reduced to potent therapeutic compounds by reductase enzymes that are active in hypoxic environments. nih.gov
HAPs are often categorized into two classes:
Class I HAPs : Activated under relatively mild hypoxia. The benzotriazine N-oxide tirapazamine (B611382) is a well-known example. frontiersin.orgnih.govtaylorandfrancis.com
Class II HAPs : Require more severe hypoxia for maximal activation. This class typically includes nitro-aromatic compounds. frontiersin.orgnih.gov
N-oxide-based HAPs like tirapazamine and AQ4N are among the most studied prodrugs in this category. nih.gov Research using pharmacokinetic and pharmacodynamic modeling aims to optimize the properties of these prodrugs, such as their activation rates and the stability of their active metabolites, to maximize their anti-tumor activity and selectivity. frontiersin.orgnih.gov
The physicochemical properties of a drug molecule are critical for its effectiveness. The N-oxide group plays a significant role in modulating these properties. acs.orgresearchgate.net The N+–O– bond is highly polar and forms strong hydrogen bonds, which generally increases the water solubility of a drug molecule. acs.orgnih.gov This enhanced hydrophilic nature makes this compound and its derivatives more soluble in aqueous environments, which is advantageous for various laboratory and pharmaceutical applications. chemimpex.com
Mitigation of Immunogenic Responses in Drug Design
The introduction of an N-oxide functionality can decrease the immunogenicity of a compound. acs.org This is a significant aspect of drug design, as a reduced immune response can lead to better tolerance and efficacy of a therapeutic agent. Polymeric N-oxides, for instance, have demonstrated excellent blood compatibility and are non-immunogenic. acs.org While specific studies focusing solely on this compound's role in mitigating immunogenic responses are not extensively detailed in the provided results, the general principle for N-oxides suggests a potential benefit in this area. acs.org
Biological Activity and Mechanistic Investigations
Quinoline derivatives, including N-oxides, exhibit a wide spectrum of biological activities. rsc.org These compounds have been extensively studied for their potential as antimicrobial and antitumoral agents. rsc.orgresearchgate.net The N-oxide group can be a critical determinant of a compound's biological action. nih.gov
Antimicrobial Activities
The antimicrobial properties of quinoline derivatives have been a subject of significant research interest. rsc.org The core quinoline scaffold is present in numerous compounds with demonstrated antibacterial, antimycobacterial, and anticandida activities. rsc.orgresearchgate.net
Quinoline N-oxides and their derivatives have shown notable antibacterial activity. rsc.org For instance, certain quinoline derivatives have demonstrated potent activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. rsc.org The mechanism of action for some N-oxide compounds involves reductive activation, leading to the formation of reactive radical species that contribute to their antibacterial effect. acs.org The inhibition of DNA synthesis has been identified as a key mechanism for some quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs), which are structurally related to quinoline N-oxides. nih.gov Specifically, these compounds were found to inhibit DNA synthesis without affecting RNA and protein synthesis and to induce DNA degradation. nih.gov
Resistance to N-oxide compounds has also been a subject of study. For some quinoxaline derivatives used in veterinary medicine, gene-encoded resistance mechanisms have been identified. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound Type | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Quinolyl hydrazone analogues | Pathogenic bacterial strains | Good to excellent antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL. | nih.gov |
| 2(4)‐hydrazone derivatives of quinoline | Standard and antibiotic-resistant S. aureus and E. coli strains | Inhibition zones ranging from 15 to 30 mm. | researchgate.net |
This table presents a selection of research findings and is not exhaustive.
Derivatives of quinoline have been investigated for their potential against Mycobacterium tuberculosis. nih.gov Specifically, quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis strain H37Rv. nih.gov Research has indicated that compounds with a methyl group at position 3 and an unsubstituted benzyl group on the carboxamide are promising candidates for further development as anti-tuberculosis agents. nih.gov
The antifungal properties of quinoline derivatives extend to activity against Candida species. researchgate.net While detailed mechanistic studies specifically on this compound are limited in the provided search results, the broader class of quinoline compounds has shown promise. For instance, certain quinoline derivatives have been reported to exhibit antifungal activity. researchgate.net Quinoxaline 1,4-di-N-oxide derivatives have also demonstrated activity against Candida albicans. nih.gov
Antitumoral Activities
The quinoline scaffold is a key component in the development of new anticancer agents. researchgate.net Derivatives of quinoline have demonstrated significant antitumoral activity through various mechanisms, including the inhibition of cell growth, induction of apoptosis, and disruption of cell migration. researchgate.net The N-oxide functionality can play a role in the cytotoxic activity of these compounds. researchgate.net
Research has shown that quinoline derivatives can exhibit potent anticancer activity against various human cancer cell lines. rsc.org For example, certain quinoline-chalcone hybrids have been found to act as microtubule polymerization inhibitors and have shown low micromolar IC50 values against cell lines such as HepG2, KB, HCT-8, and MDA-MB-231. nih.gov Furthermore, some quinoline derivatives have been identified as potent inhibitors of topoisomerases, which are crucial enzymes in DNA replication and transcription. nih.gov
Table 2: Antitumoral Activity of Selected Quinoline Derivatives
| Compound Type | Cancer Cell Line(s) | Mechanism of Action/Observed Effect | Reference(s) |
|---|---|---|---|
| Quinolyl hydrazone analogues | NCI 60 human cancer cell lines | Exhibited significant anti-proliferative activity with GI50 values ranging from 0.33 to 4.87 µM. | nih.gov |
| Quinoline-Chalcone hybrids | HepG2, KB, HCT-8, MDA-MB-231 | Microtubule polymerization inhibitor; IC50 values in the low micromolar range. | nih.gov |
| Indeno[1,2-c]quinoline derivatives | SAS, A549, HeLa, BT483 | Topoisomerase I & II inhibitors; Strong growth inhibition with GI50 values as low as 0.23 μM. | nih.gov |
This table presents a selection of research findings and is not exhaustive.
Antiprotozoal Activities
The quinoline scaffold is a fundamental component in the development of various antiparasitic agents. researchgate.net The introduction of an N-oxide functional group to the quinoline ring can modulate its biological activity, leading to derivatives with potential efficacy against a range of protozoal diseases. nih.govrsc.org
Derivatives of quinoline have demonstrated significant activity against Trypanosoma species, the protozoan parasites responsible for trypanosomiasis. While research often focuses on broader quinoline and quinoxaline derivatives, the underlying quinoline N-oxide structure is of interest. For instance, quinoline alkaloids isolated from the roots of Waltheria indica have exhibited potent antitrypanosomal activity against the amastigote form of T. cruzi, with some compounds showing IC50 values in the submicromolar range (0.02 to 0.04 µM). researchgate.net Similarly, quinoxaline 1,4-di-N-oxides (QdNOs), which are bioisosteres of quinolines, possess notable antitrypanosomal properties. nih.govresearchgate.net Studies on new amide derivatives of 3-aminoquinoline (B160951) also report promising antitrypanosomal agents, with some compounds showing IC50 values as low as 1.0 nM, which is more potent than the standard drug melarsoprol. plos.org
Table 1: Antitrypanosomal Activity of Selected Quinoline Derivatives
| Compound Class | Target Organism | Activity (IC50) | Reference |
| Quinoline Alkaloids | T. cruzi (amastigotes) | 0.02-0.04 µM | researchgate.net |
| 3-Aminoquinoline Amides | T. b. gambiense | 1-6 nM | plos.org |
| Quinoxaline 1,4-di-N-oxides | Trypanosoma cruzi | Similar to Nifurtimox | researchgate.net |
Note: This table includes data for quinoline derivatives and related quinoxaline bioisosteres to illustrate the potential of the core structure.
The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine. nih.govconicet.gov.ar The N-oxide functionality is considered critical for the antimalarial activity of certain quinoline analogues. researchgate.net Research into quinoline-based compounds has yielded derivatives with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com For example, some indolone-N-oxide derivatives, which contain a related structural motif, show high parasiticidal activity at the nanomolar level against P. falciparum. researchgate.net Hybrids of quinoline and chalcone (B49325) have also been identified as potent compounds against P. berghi. nih.gov The mechanism of action for many quinoline-based drugs involves the inhibition of hemozoin formation in the parasite's digestive vacuole. conicet.gov.arscielo.br
Table 2: In Vitro Antimalarial Activity of Selected Quinoline-Based Compounds
| Compound/Derivative | Plasmodium Strain | Activity (IC50) | Reference |
| Indolone-N-oxide derivative 1 | P. berghei | 62% inhibition (30 mg/kg/day) | researchgate.net |
| 6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide | P. falciparum | 0.05 µM | researchgate.net |
| Quinoline-thiocarbazide derivative | P. falciparum (CQR) | 0.10 µM/mL | nih.gov |
| Quinoline-dihydropyrimidine hybrid (4i) | P. falciparum | 0.014 µg/mL | mdpi.com |
Note: CQR denotes Chloroquine-Resistant strain. The table includes quinoline derivatives and related structures to highlight antimalarial potential.
Certain quinoline derivatives have been investigated for their activity against Trichomonas species. For instance, some compositions containing 5-methyl-8-hydroxy quinoline have been noted for their antitrichomonal activity. google.com While direct studies on this compound are limited in this specific area, the known antiprotozoal spectrum of the quinoline core suggests potential utility. researchgate.net
The activity of quinoline derivatives extends to amoebicidal properties. Quinoxaline derivatives, which are structurally related to quinolines, have shown activity against Entamoeba histolytica, the protozoan causing human amebiasis. researchgate.net These compounds can induce morphological changes and increase reactive oxygen species in E. histolytica trophozoites. researchgate.net Research into hydrazone and azole derivatives bearing a pyridyl moiety, another related heterocyclic scaffold, has also identified compounds with better inhibitory effects on the growth of E. histolytica than the reference drug metronidazole. nih.gov
Anti-inflammatory and Antioxidant Activities
This compound is utilized as an intermediate in the synthesis of anti-inflammatory agents. chemimpex.comchemimpex.com The broader class of quinoline derivatives has been extensively studied for these properties. researchgate.netresearchgate.netlew.ro Some pyrimido[4,5-b]quinolin-4-ones, for example, have shown significant anti-inflammatory effects in carrageenan-induced paw edema tests in rats. researchgate.net The anti-inflammatory mechanism of some related compounds, like Roflumilast-N-oxide, involves the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory process. google.comacs.org
In addition to anti-inflammatory effects, many quinoline derivatives exhibit antioxidant activity. researchgate.netresearchgate.netnih.gov This activity is crucial as oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. researchgate.net The antioxidant properties of quinoline-based compounds have been evaluated using various in vitro assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). researchgate.netnih.gov For instance, quinoline-pyrazolopyrimidine hybrids have demonstrated promising nitrogen oxide (NO) scavenging ability, with one derivative showing an IC50 of 0.28 mM. nih.gov Quinoxaline 1,4-di-N-oxides also possess recognized anti-inflammatory and antioxidant activities. nih.govresearchgate.net
Table 3: Bioactivities of Quinoline Derivatives
| Compound Class | Activity | Key Findings | Reference(s) |
| Pyrimido[4,5-b]quinolin-4-ones | Anti-inflammatory | Reduced paw edema by ~25-28% compared to control. | researchgate.net |
| Quinoline-pyrazolopyrimidine hybrid | Antioxidant (NO Scavenging) | IC50 = 0.28 mM, showing enhanced activity over parent compounds. | nih.gov |
| 2,4-diphenylquinoline | Antioxidant | Reduced lipid peroxidation in liver samples. | researchgate.net |
| Quinoxaline 1,4-di-N-oxides | Anti-inflammatory & Antioxidant | Established dual activities. | nih.govresearchgate.net |
Studies on Metabolic Pathways and Enzyme Activities
This compound is employed in biological research to investigate metabolic pathways and enzyme activities. chemimpex.comchemimpex.com The metabolism of quinoline itself in mammals is complex and involves cytochrome P-450 (CYP-450) monooxygenases, which can catalyze the formation of Quinoline N-oxide. nih.govfrontiersin.org This N-oxidation is a recognized metabolic route for many nitrogen-containing heterocyclic compounds. acs.org
The formed Quinoline N-oxide can be further metabolized. An alternative metabolic pathway for quinoline has been proposed that involves the dearomatization of the pyridyl ring to form a quinoline hydrate intermediate. nih.govfrontiersin.org Studies on microbial metabolism have also shown that various bacterial strains can transform quinoline and its derivatives. For example, some bacteria can oxidize the heterocyclic ring to produce hydroxypyridines. semanticscholar.org
Furthermore, quinoline derivatives, particularly 2-Alkyl-4-hydroxyquinoline N-oxides, have been shown to act as inhibitors of enzyme systems, such as the heart-muscle succinic-oxidase system. nih.gov The inhibition of respiratory enzymes has been observed in bacteria like Staphylococcus aureus and Bacillus pumilus. nih.gov The enzymatic activation of some N-oxide prodrugs can occur via reduction, a process that is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors. acs.org
Drug Metabolism and Toxicity Research
This compound is a valuable tool in the study of drug metabolism and toxicity, offering insights into the behavior of quinoline-based compounds within biological systems. chemimpex.comchemimpex.com As a metabolite of quinoline, its formation and subsequent reactions are critical areas of investigation in toxicology. ca.govacs.org
Research has shown that when quinoline is processed in the body, particularly by liver enzymes, Quinoline N-oxide is one of the metabolites formed, alongside other compounds like 2-hydroxyquinoline (B72897) and 3-hydroxyquinoline. ca.gov The specific enzymes responsible for this metabolic transformation have been identified through studies using human and rat liver microsomes. These investigations are crucial for understanding how quinoline and its derivatives are processed, which can influence both their therapeutic efficacy and potential toxicity.
A key focus of this research is the role of the cytochrome P450 (CYP450) family of enzymes. A preliminary kinetic analysis of quinoline metabolism in human liver microsomes revealed that the formation of Quinoline N-oxide is biphasic. Studies have pinpointed that CYP2A6 is the primary enzyme involved in the formation of Quinoline-1-oxide in human liver microsomes, while this pathway is minimal in rat liver microsomes. In contrast, CYP2E1 is the principal enzyme for the formation of 3-hydroxyquinoline.
The table below summarizes the key enzymes involved in the metabolism of quinoline, highlighting the specific pathways they catalyze.
Table 1: Key Cytochrome P450 Enzymes in Quinoline Metabolism
| Metabolite | Primary Enzyme (Human Liver Microsomes) |
|---|---|
| Quinoline-1-oxide | CYP2A6 |
This data is compiled from studies on human and rat liver microsomes.
Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and for assessing the toxicological profiles of new quinoline-based therapeutic agents. chemimpex.com
Understanding Genotoxicity Mechanisms
Quinoline N-oxide and its derivatives are instrumental in research aimed at understanding the mechanisms of genotoxicity, which is the property of chemical agents that damages the genetic information within a cell causing mutations, and potentially leading to cancer. ca.gov A prominent derivative, 4-nitroquinoline-1-oxide (4-NQO), is widely used as a model carcinogen and mutagen in scientific research to study DNA damage and the cellular responses to genotoxic stress. ontosight.aioup.comspandidos-publications.com
The genotoxicity of compounds like 4-NQO is believed to stem from its metabolic activation into a reactive intermediate that can bind to DNA, forming adducts. ontosight.aiwikipedia.org This process can lead to mutations and chromosomal alterations. ontosight.ai The cellular response to this damage is complex, involving the activation of DNA repair pathways, cell cycle checkpoints, and apoptosis (programmed cell death). ontosight.ai Specifically, 4-NQO is known to be converted into 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms stable adducts with DNA, a key factor in its mutagenicity. oup.comwikipedia.orgnih.gov These adducts, if not repaired, can lead to specific types of mutations, such as the transversion of guanine (B1146940) to thymine. wikipedia.org
The genotoxicity of quinoline itself is thought to occur through a similar mechanism, involving metabolic activation to a reactive epoxide that can damage DNA. epa.gov The study of various quinoline derivatives, including different N-oxides, in mutagenicity assays like the Ames test helps to elucidate these mechanisms. nih.govevotec.com For example, a study comparing the mutagenicity of several quinoline derivatives in Salmonella typhimurium provided valuable data on their relative genotoxic potential.
The table below presents findings from an Ames test on various quinoline derivatives, indicating their mutagenic activity.
Table 2: Mutagenicity of Selected Quinoline Derivatives in the Ames Test (S. typhimurium TA100)
| Compound | Mutagenic Activity | Notes |
|---|---|---|
| Quinoline 7,8-oxide | Positive | Activity observed only with S9 mix. nih.gov |
| N-methyl-quinoline 5,6-oxide | Weakly Positive | Activity observed only with S9 mix. nih.gov |
| trans-quinoline-5,6,7,8-dioxide | Weakly Positive | Activity observed with and without S9 mix. nih.gov |
The S9 mix provides metabolic activation. Data from a comparative study on newly synthesized quinoline derivatives. nih.gov
These studies demonstrate that the N-oxide functional group, along with other substituents, plays a critical role in the genotoxic profile of quinoline compounds. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. researchgate.netacs.org These studies investigate how the chemical structure of a compound influences its biological activity. This compound and its derivatives are frequently used in SAR studies to understand the structural requirements for a desired biological effect, be it therapeutic or toxic. nih.govacs.orgrsc.org
The core principle of SAR is that modifying the chemical structure, for instance by adding, removing, or altering functional groups on the quinoline N-oxide scaffold, can lead to significant changes in biological activity. This approach is crucial for enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.netacs.org
In the context of genotoxicity, SAR studies have revealed how different substituents on the quinoline ring affect the compound's ability to damage DNA. nih.govresearchgate.net For example, a study using the SOS chromotest to assess the genotoxicity of various quinoline derivatives found that the type and position of substituents dramatically influenced the outcome. nih.govresearchgate.net While substitutions on the benzene (B151609) ring of the quinoline skeleton (positions C-5 to C-8) with groups like hydroxyl, nitro, or halogens did not significantly alter genotoxicity, changes at the C-2 position had a notable effect. nih.govresearchgate.net
The table below summarizes the influence of different substituents on the genotoxicity of quinoline derivatives, as determined by the SOS chromotest.
Table 3: Influence of Substituents on the Genotoxicity of Quinoline Derivatives
| Position of Substitution | Substituent Group | Effect on Genotoxicity |
|---|---|---|
| C-2 | Pyridinyl groups | Removed the weak genotoxicity of 4-methylquinoline. nih.govresearchgate.net |
| C-2 (on 4-NQO core) | Methyl and nitrophenyl groups | Affected the genotoxic potency of 4-NQO. nih.govresearchgate.net |
This data illustrates how targeted chemical modifications can modulate the biological activity of quinoline compounds. nih.govresearchgate.net
Beyond toxicity, SAR studies on quinoline derivatives have been pivotal in the development of agents for various diseases. researchgate.netacs.org By systematically altering the structure of quinoline N-oxides and related compounds, researchers can identify the key structural features responsible for a desired pharmacological effect, such as antiprion or antimalarial activity. acs.org These studies guide the synthesis of new analogues with improved therapeutic profiles. acs.orgrsc.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-hydroxyquinoline |
| 3-hydroxyquinoline |
| 4-chloroquinoline 1-oxide |
| 4-hydroxyaminoquinoline 1-oxide (4HAQO) |
| 4-methylquinoline |
| 4-nitroquinoline-1-oxide (4-NQO) |
| 8-hydroxyquinoline-N-oxide |
| N-methyl-quinoline 5,6-oxide |
| Quinoline |
| Quinoline 7,8-oxide |
| Quinoline N-oxide |
| This compound |
Emerging Applications and Environmental/material Science Research
Environmental Science Applications
In the realm of environmental science, the quinoline (B57606) scaffold is recognized both as a pollutant and as a basis for developing remediation technologies. Research into quinoline derivatives, including N-oxides, is contributing to a better understanding of pollutant degradation and the development of new monitoring tools.
While specific studies focusing exclusively on the degradation of "Quinoline N-oxide hydrate" are not extensively detailed in public research, broader studies on the degradation of quinoline and its derivatives provide critical insights into the potential environmental pathways and applications for this class of compounds. Quinoline itself is a recalcitrant environmental pollutant, and its degradation is a significant area of research. google.comrsc.org
Advanced oxidation processes (AOPs), such as photocatalysis, are a primary focus for breaking down quinoline-based pollutants. rsc.org For instance, studies have investigated the photocatalytic degradation of quinoline using catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govacs.org Research has shown that under UV irradiation, these catalysts can effectively degrade quinoline in aqueous solutions. uj.edu.pl One study on a ZnO:TiO₂ mixed oxide photocatalyst reported a degradation and total organic carbon (TOC) removal efficiency of approximately 92% and 78%, respectively, for an initial quinoline concentration of 50 mgL⁻¹ after 240 minutes. nih.govresearchgate.net The mechanism often involves the generation of highly reactive hydroxyl radicals that attack the quinoline ring structure. acs.org The degradation of quinoline yellow, a dye containing the quinoline structure, has also been successfully demonstrated using heterogeneous Fenton and photo-Fenton processes with a CuO/Fe₂O₃ photocatalyst. researchgate.net
These studies on the degradation of the core quinoline structure are foundational for understanding how quinoline N-oxide and its hydrate (B1144303) form might be used or broken down in environmental applications. The N-oxide group can influence the electronic properties and reactivity of the quinoline ring, potentially affecting its degradation pathways and efficiency.
The unique properties of the quinoline scaffold are being harnessed for environmental monitoring, particularly for the detection of heavy metal pollutants. While direct applications of this compound are still an area of development, related derivatives have shown significant promise.
A notable example is the use of Sodium 8-ethoxyquinoline-5-sulfonate hydrate as a fluorescent probe for detecting metal ions in water samples. This compound exhibits fluorescence that is quenched or enhanced upon binding with specific metal ions, allowing for their sensitive and selective detection. This method provides a reliable tool for monitoring environmental contamination by toxic heavy metals. The chelation of metal ions by the quinoline ring system is a key aspect of this mechanism.
Below is a table summarizing the application of a quinoline derivative in environmental monitoring:
Table 1: Quinoline Derivative in Environmental Monitoring
| Pollutant | Detection Method | Limit of Detection (µg/L) | Source |
|---|---|---|---|
| Heavy Metals (e.g., Lead, Cadmium) | Fluorescent Probing | 1 | |
| Organic Contaminants | HPLC | 0.5 |
These findings suggest the potential for developing similar sensor systems based on the this compound scaffold for the detection of a range of environmental pollutants.
Material Science Applications
The quinoline N-oxide scaffold is a valuable building block in material science due to its rigid structure, and electronic and coordination properties. It serves as a versatile starting material for creating novel materials with tailored functionalities. sioc-journal.cnchemimpex.com
The functionalization of the quinoline N-oxide structure is a key strategy for developing new materials. sioc-journal.cn The presence of the N-oxide group allows for regioselective reactions at various positions of the quinoline ring, which is a significant advantage over unsubstituted quinoline. acs.org Researchers have developed methods for C-H functionalization at the C2 and C8 positions, enabling the attachment of various chemical groups. sioc-journal.cnacs.org
These modifications can lead to materials with specific therapeutic, catalytic, or photophysical properties. For example, the synthesis of 8-arylated quinoline N-oxides has been explored for creating bioactive compounds. acs.org Furthermore, the N-O moiety can be used to introduce other functional groups, such as a trifluoromethyl group at the C2 position or conversion to 2-chloroquinolines, further expanding the diversity of accessible materials. acs.org
The incorporation of quinoline moieties into polymer structures is an active area of research aimed at developing polymers with enhanced thermal, mechanical, or optical properties. While specific research on polymers derived directly from this compound is emerging, studies on related quinoline derivatives demonstrate the potential of this chemical family.
For instance, novel quinoline derivatives have been synthesized with the potential for use in polymer chemistry. lew.ro The rigid and planar structure of the quinoline ring can impart thermal stability and specific photophysical properties to a polymer backbone or side chain. The synthesis of thermosetting polymers from high oleic sunflower oil has been achieved using quinoline rings as cross-linking sites, resulting in materials with improved thermal stability compared to those cured with traditional hardeners.
Quinoline-based materials are widely investigated for their applications in organic light-emitting diodes (OLEDs), primarily due to their excellent electron-transporting and light-emitting properties. researchgate.netuconn.edu While the most famous example is Tris-(8-hydroxyquinoline) aluminum (Alq₃), recent research has explored the use of quinoline N-oxide derivatives to enhance OLED performance. researchgate.net
One notable advancement is the use of Cesium quinoline-8-oxide (Csq), an organic salt, as an efficient electron injection material. aip.org Studies have shown that a thin layer of Csq between the light-emitting layer and the aluminum cathode can improve electron injection, leading to higher device efficiency compared to standard materials like lithium fluoride (B91410) (LiF). aip.org
Another area of development involves using N-oxide-containing ligands in phosphorescent OLEDs (PhOLEDs). Iridium(III) complexes featuring a picolinic acid N-oxide ancillary ligand have been synthesized and shown to exhibit high luminance efficiency. case.edu These complexes, when used as dopants in the emissive layer, can achieve high external quantum efficiencies. case.edu
The performance of some quinoline N-oxide-based materials in OLEDs is summarized in the table below.
Table 2: Performance of Quinoline N-Oxide Based Materials in OLEDs
| Material/Device Structure | Role | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Source |
|---|---|---|---|---|
| Cesium quinoline-8-oxide (Csq) | Electron Injection Layer | 4.13 | Not Reported | aip.org |
| (DPQ)₂Ir(pic-N-O) doped in CBP | Emissive Dopant | 26.9 | 14.2 | case.edu |
These findings highlight the significant potential of quinoline N-oxide scaffolds in developing next-generation materials for high-performance OLED displays and lighting. uniss.it
Q & A
Q. What are the common synthetic methodologies for preparing quinoline N-oxide derivatives, and how do reaction conditions influence yield?
Quinoline N-oxide derivatives are synthesized via cross-dehydrogenative coupling (CDC) using dicumyl peroxide (DCP) as a metal-free oxidant, yielding products through benzylic radical intermediates . Alternative methods include nitration of quinoline N-oxide with HNO₃/H₂SO₄, which activates the pyridine ring for electrophilic substitution , and hydrazine-mediated deoxygenation under basic conditions, offering mild, transition-metal-free synthesis . Yield optimization requires careful control of temperature, solvent (e.g., DMF for CDC), and stoichiometric ratios of reagents.
Q. Which spectroscopic and structural characterization techniques are critical for confirming quinoline N-oxide hydrate identity and purity?
Key techniques include:
- ¹H NMR and MS : For verifying molecular structure and functional groups .
- Melting point analysis : To assess purity .
- SEM : For morphological characterization of gels formed with hydrazine hydrate .
- X-ray crystallography and IR spectroscopy : To study intramolecular hydrogen bonding and solid-state dynamics .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While classified as non-hazardous under GHS, standard precautions include:
- Using PPE (gloves, lab coat) during synthesis .
- Ensuring ventilation to avoid inhalation of decomposition byproducts .
- Immediate rinsing with water for eye/skin contact .
Advanced Research Questions
Q. How do radical intermediates influence regioselectivity in quinoline N-oxide functionalization?
In CDC reactions, thermal decomposition of DCP generates benzylic radicals that preferentially attack the electrophilic C2 position of quinoline N-oxide, forming radical intermediates that re-aromatize to yield benzylated products. Computational studies suggest steric and electronic factors dictate this selectivity .
Q. What computational approaches elucidate hydrogen bonding dynamics in quinoline N-oxide derivatives?
Car–Parrinello molecular dynamics (CPMD) with Grimme’s dispersion correction reveal intramolecular hydrogen bond flexibility in solid-state systems. Metadynamics simulations quantify free energy surfaces for proton motion, correlating with experimental IR and X-ray data .
Q. How can chemoselective deoxygenation of N-oxides be achieved in multifunctional systems?
Photocatalytic methods enable selective removal of oxygen from quinoline N-oxide in the presence of pyridine N-oxide. Hydrazine under basic conditions reduces quinoline N-oxide to quinoline, leveraging umpolung chemistry with nitrogen gas as a byproduct .
Q. What contradictions exist in mutagenicity data for quinoline N-oxide derivatives, and how are they resolved?
Mutagenicity studies report varying toxicity profiles depending on substituents (e.g., hydroxyl vs. N-oxide groups). Discrepancies arise from differences in metabolic activation pathways, necessitating Ames test validation with S9 microsomal fractions for accurate risk assessment .
Q. How do quinoline carboxylic acid esters form gels with hydrazine hydrate, and what factors govern gel stability?
Hydrazine hydrate reacts specifically with quinoline esters to form fibrous gels via rapid cross-linking. Gel stability depends on ester concentration, hydrazine stoichiometry, and solvent polarity, with SEM confirming long fiber morphology .
Q. What structural insights do coordination studies provide for this compound in metal-organic frameworks (MOFs)?
Uranium oxide hydrate frameworks incorporating Er(III) or Y(III) ions reveal ligand-metal charge transfer effects and hydrogen-bonding networks, critical for designing MOFs with tailored catalytic or sensing properties .
Q. How should researchers address discrepancies in synthetic yields reported across studies?
Systematic optimization of reaction parameters (e.g., oxidant choice in CDC vs. solvent polarity in nitration) and validation via control experiments (e.g., radical trapping) help resolve contradictions. Meta-analyses of literature data (e.g., comparing DCP vs. HNO₃/H₂SO₄ systems) identify optimal conditions for specific substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
